molecular formula C₂₂H₂₆FN₃O₅S B1146471 rac-(4E,6E)-5-Dehydroxy Rosuvastatin CAS No. 1346606-44-7

rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Numéro de catalogue: B1146471
Numéro CAS: 1346606-44-7
Poids moléculaire: 463.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac-(4E,6E)-5-Dehydroxy Rosuvastatin: is a synthetic derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood This compound is characterized by the absence of a hydroxyl group at the 5th position, which differentiates it from its parent compound, Rosuvastatin

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the heptenoic acid backbone through a series of aldol condensations and Wittig reactions.

    Introduction of functional groups: The fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.

    Dehydroxylation: The hydroxyl group at the 5th position is removed using specific reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: rac-(4E,6E)-5-Dehydroxy Rosuvastatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Lipid-Lowering Effects

Rac-(4E,6E)-5-Dehydroxy Rosuvastatin functions primarily as a cholesterol-lowering agent. Clinical studies have demonstrated its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) levels. For instance, the combination of ezetimibe and rosuvastatin has shown significant reductions in LDL-C compared to higher doses of rosuvastatin alone. In a study involving 412 patients, those treated with the combination therapy achieved a mean percent change in LDL-C of -20.96%, while those on increased doses of rosuvastatin experienced only -5.71% reduction .

Table 1: Efficacy of this compound

Treatment GroupMean Percent Change in LDL-Cp-value
Ezetimibe + Rosuvastatin (10 mg)-20.96%<0.001
Doubling Rosuvastatin Dose-5.71%<0.001

Cardiovascular Health

The primary application of this compound is in the management of cardiovascular diseases. By effectively lowering LDL-C levels, it contributes to reducing the risk of coronary heart disease (CHD) and other cardiovascular events. Studies indicate that patients receiving this compound achieve significantly higher rates of reaching LDL-C targets compared to those on monotherapy with rosuvastatin .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and metabolism profiles. The compound is well-tolerated among patients, with adverse effects similar to those observed with standard rosuvastatin treatment. Common side effects include myalgia and an increased risk of diabetes mellitus; however, these are generally manageable within clinical settings .

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study 1 : A 63-year-old male patient with hyperlipidemia was treated with a combination of ezetimibe and this compound for six weeks. The patient achieved a significant reduction in LDL-C levels from 160 mg/dL to 120 mg/dL.
  • Case Study 2 : In another instance, a cohort of patients with familial hypercholesterolemia was administered this compound alongside lifestyle modifications. The group exhibited an average LDL-C reduction of 30% over three months.

Mécanisme D'action

The mechanism of action of rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase, similar to its parent compound Rosuvastatin. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis.

Comparaison Avec Des Composés Similaires

    Rosuvastatin: The parent compound, known for its potent cholesterol-lowering effects.

    Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Simvastatin: A statin derived from a fungal metabolite with a distinct structure and pharmacokinetic profile.

Uniqueness: rac-(4E,6E)-5-Dehydroxy Rosuvastatin is unique due to the absence of the hydroxyl group at the 5th position, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can influence its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile.

Activité Biologique

Rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a synthetic derivative of rosuvastatin, a widely used statin known for its cholesterol-lowering effects. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant case studies.

The primary mechanism of action for this compound is the inhibition of HMG-CoA reductase , an enzyme crucial for cholesterol biosynthesis in the liver. By inhibiting this enzyme, the compound effectively reduces cholesterol production, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. This mechanism is similar to that of its parent compound, rosuvastatin .

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Potency : It has been shown to be a potent inhibitor of HMG-CoA reductase, with a higher potency in hepatic tissues compared to other statins .
  • Bioavailability : The compound is absorbed efficiently in the gastrointestinal tract and demonstrates a favorable pharmacokinetic profile with a terminal half-life of approximately 20 hours .
  • Safety Profile : Clinical studies indicate that this compound is well-tolerated with a low incidence of adverse effects compared to other statins .

Biological Activity and Effects

The biological activity of this compound extends beyond cholesterol reduction. Key findings include:

  • Anti-inflammatory Effects : Studies have shown that statins can reduce levels of high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular risk. In clinical trials, patients treated with rosuvastatin exhibited significant reductions in hsCRP levels .
  • Endothelial Function : Research indicates that statins improve endothelial function by enhancing nitric oxide availability and reducing oxidative stress. This effect contributes to better vascular health and reduced cardiovascular events .

Case Studies

Several clinical trials have explored the efficacy and safety of this compound:

  • JUPITER Trial : The Justification for the Use of Statins in Primary Prevention trial demonstrated that rosuvastatin significantly reduced major cardiovascular events by 44% compared to placebo. This study involved over 17,000 participants and highlighted the long-term benefits of statin therapy in high-risk populations .
  • Combination Therapy Studies : Research has investigated the effects of combining this compound with other agents like ezetimibe. These studies show enhanced lipid-lowering effects when used together, suggesting potential for combination therapies in managing dyslipidemia .

Data Table

ParameterThis compoundRosuvastatin
HMG-CoA Reductase Inhibition HighHigh
Bioavailability HighModerate
Half-life (hours) 2019-20
Common Side Effects Mild (myalgia, headache)Mild (myalgia, headache)
Clinical Efficacy Significant LDL-C reductionSignificant LDL-C reduction

Propriétés

Numéro CAS

1346606-44-7

Formule moléculaire

C₂₂H₂₆FN₃O₅S

Poids moléculaire

463.52

Synonymes

(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.